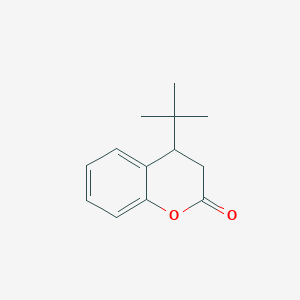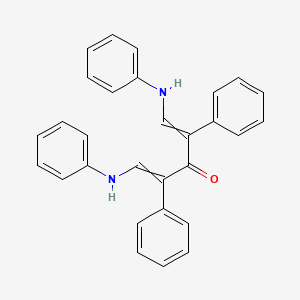![molecular formula C17H17NO B14664806 2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl- CAS No. 37003-81-9](/img/structure/B14664806.png)
2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl- is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
The synthesis of 2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl- typically involves the reaction of 4-methylphenylamine with 1-phenyl-2-buten-1-one under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. These interactions are often mediated by the compound’s ability to form covalent bonds with target molecules, altering their function and activity .
Comparison with Similar Compounds
2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl- can be compared with other similar compounds such as:
3-Buten-2-one, 3-methyl-4-phenyl-: This compound has a similar structure but lacks the amino group, leading to different chemical properties and reactivity.
2-Buten-1-one, 1,3-diphenyl-: This compound has two phenyl groups, which influence its chemical behavior and applications.
3-Buten-2-one, 4-(4-methoxyphenyl)-:
Properties
CAS No. |
37003-81-9 |
|---|---|
Molecular Formula |
C17H17NO |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
3-(4-methylanilino)-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C17H17NO/c1-13-8-10-16(11-9-13)18-14(2)12-17(19)15-6-4-3-5-7-15/h3-12,18H,1-2H3 |
InChI Key |
BABYPXFXJOEQKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=CC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(Pyrrolidin-1-yl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14664739.png)
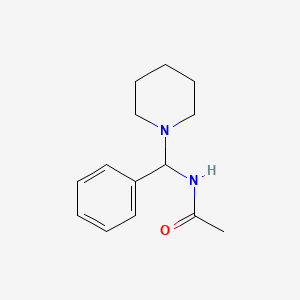
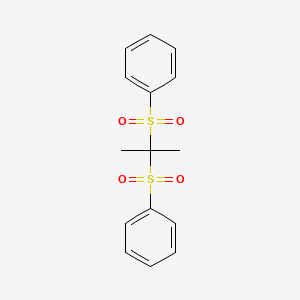
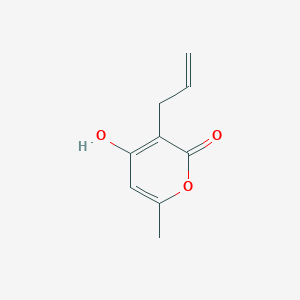

![1,1',1''-[2-(Benzylsulfonyl)ethene-1,1,2-triyl]tribenzene](/img/structure/B14664793.png)
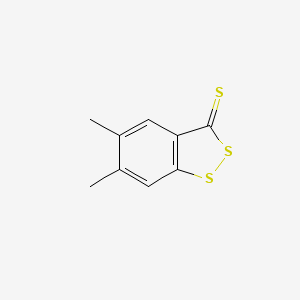
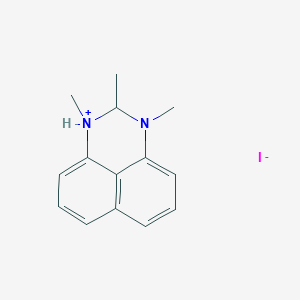
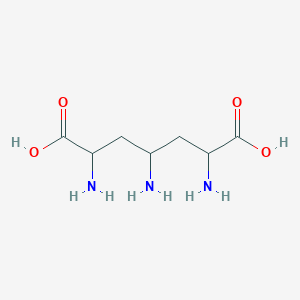
![3-Pentenenitrile, 2-[(trimethylsilyl)oxy]-](/img/structure/B14664815.png)
